2,3-Dimethoxy-5-[(piperidin-3-yl)carbamoyl]phenyl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxy-5-[(piperidin-3-yl)carbamoyl]phenyl hydrogen sulfate: is a chemical compound that features a piperidine moiety, which is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-5-[(piperidin-3-yl)carbamoyl]phenyl hydrogen sulfate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Carbamoyl Group:
Introduction of the Dimethoxy Groups: The methoxy groups are typically introduced through methylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-5-[(piperidin-3-yl)carbamoyl]phenyl hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2,3-Dimethoxy-5-[(piperidin-3-yl)carbamoyl]phenyl hydrogen sulfate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-5-[(piperidin-3-yl)carbamoyl]phenyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. The piperidine moiety may interact with receptors or enzymes, modulating their activity. The compound’s effects can be attributed to its ability to form hydrogen bonds, participate in hydrophobic interactions, and undergo chemical transformations within biological systems.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
2,3-Dimethoxyphenyl Compounds: Compounds with similar methoxy substitutions on a phenyl ring.
Carbamoyl Derivatives: Compounds containing the carbamoyl functional group.
Uniqueness
2,3-Dimethoxy-5-[(piperidin-3-yl)carbamoyl]phenyl hydrogen sulfate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the piperidine moiety, dimethoxy groups, and sulfate group makes it distinct from other similar compounds, potentially leading to unique interactions and applications.
Properties
CAS No. |
91677-29-1 |
---|---|
Molecular Formula |
C14H20N2O7S |
Molecular Weight |
360.38 g/mol |
IUPAC Name |
[2,3-dimethoxy-5-(piperidin-3-ylcarbamoyl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C14H20N2O7S/c1-21-11-6-9(14(17)16-10-4-3-5-15-8-10)7-12(13(11)22-2)23-24(18,19)20/h6-7,10,15H,3-5,8H2,1-2H3,(H,16,17)(H,18,19,20) |
InChI Key |
CJBMUYDLGXNUIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)NC2CCCNC2)OS(=O)(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.